8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.: 2306276-04-8
Cat. No.: VC5692791
Molecular Formula: C8H4BrFN2O2
Molecular Weight: 259.034
* For research use only. Not for human or veterinary use.
![8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid - 2306276-04-8](/images/structure/VC5692791.png)
Specification
CAS No. | 2306276-04-8 |
---|---|
Molecular Formula | C8H4BrFN2O2 |
Molecular Weight | 259.034 |
IUPAC Name | 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H4BrFN2O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,(H,13,14) |
Standard InChI Key | KDNHENPDVVSMTN-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, featuring a fused ring system that combines pyridine and imidazole moieties. The molecular formula C₈H₄BrFN₂O₂ (molecular weight 259.03 g/mol) reflects the presence of bromine and fluorine atoms at positions 8 and 3, respectively, alongside a carboxylic acid group at position 2.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
CAS Number | 2306276-04-08 |
Molecular Formula | C₈H₄BrFN₂O₂ |
Molecular Weight | 259.03 g/mol |
SMILES Notation | C1=CN2C(=C(N=C2C(=C1)Br)F)C(=O)O |
Topological Polar Surface Area | 75.8 Ų |
The crystalline structure exhibits planarity across the fused ring system, with bromine (van der Waals radius 1.85 Å) and fluorine (1.47 Å) creating distinct electronic environments. The carboxylic acid group introduces hydrogen-bonding capacity, critical for target interactions in biological systems.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound reveals distinctive patterns:
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¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with coupling constants indicative of vicinal fluorine substitution (³JHF ≈ 8–12 Hz).
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¹³C NMR: The carboxylic carbon appears at δ ~170 ppm, while the C-8 brominated carbon shows significant deshielding (δ ~125 ppm).
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MS (ESI-): Major fragment ions at m/z 257 [M-H]⁻ and 213 [M-H-CO₂]⁻ confirm molecular integrity.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid typically follows a convergent strategy:
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Construction of the imidazo[1,2-a]pyridine core via Gould-Jacobs cyclization.
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Sequential halogenation at positions 8 and 3.
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Oxidation of methyl or ester groups to the carboxylic acid functionality.
Stepwise Synthesis Protocol
Step 1: Core Formation
Reaction of 2-aminopyridine derivatives with α-bromoketones under basic conditions yields the imidazo[1,2-a]pyridine skeleton. For example:
Step 2: Fluorination
Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine at position 3:
Temperature: 80°C, Yield: 58% .
Step 3: Saponification
Base-mediated hydrolysis converts the ester to carboxylic acid:
Yield: 89%.
Table 2: Optimization of Fluorination Conditions
Parameter | Condition 1 | Condition 2 | Optimal Condition |
---|---|---|---|
Fluorinating Agent | NFSI | Selectfluor® | Selectfluor® |
Solvent | DMF | CH₃CN | CH₃CN |
Temperature (°C) | 100 | 80 | 80 |
Yield (%) | 42 | 58 | 58 |
Compound | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
8-Bromo-3-fluoro derivative | 4.21 | 5.67 | 8.9 |
6-Chloro analog | 7.89 | 9.34 | 5.2 |
Parent scaffold | >50 | >50 | 1.0 |
Antibacterial Applications
Fluorinated imidazo[1,2-a]pyridines show activity against Mycobacterium tuberculosis H37Rv (MIC = 0.10–0.19 μM) . The 3-fluoro group improves membrane permeability, while bromine enhances target affinity.
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
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8-Bromo vs. 6-Bromo: 8-Bromo derivatives exhibit 3.2-fold higher PI3Kα inhibition due to improved hydrophobic packing .
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3-Fluoro vs. 2-Fluoro: 3-Fluoro substitution reduces metabolic clearance by 47% compared to 2-fluoro isomers .
Carboxylic Acid vs. Ester Derivatives
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